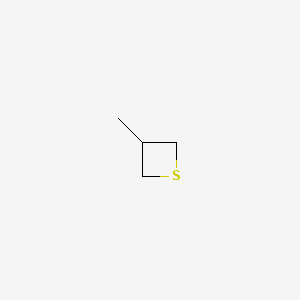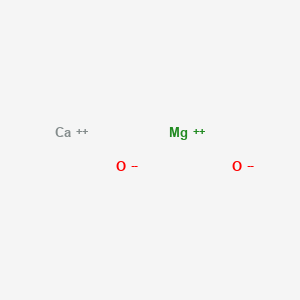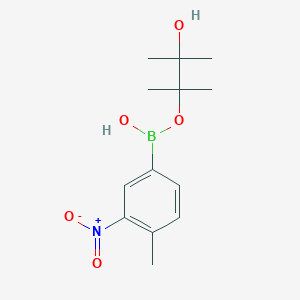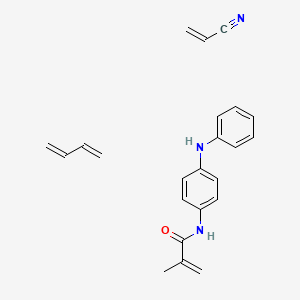
3-Methylthietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthietane is an organic compound with the molecular formula C₄H₈S. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a sulfur atom incorporated into a strained ring system, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylthietane can be synthesized through various methods, including:
Intermolecular Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method uses alkenes and thiocarbonyl compounds to form the thietane ring.
Ring Contractions and Expansions: These methods involve the transformation of larger or smaller ring systems into the thietane structure.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylthietane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Sodium sulfide, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thietanes.
Wissenschaftliche Forschungsanwendungen
3-Methylthietane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methylthietane involves its interaction with various molecular targets. The strained ring system of thietanes makes them reactive intermediates in organic synthesis. They can participate in ring-opening reactions, leading to the formation of more stable products. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethylthietane
- 2-Ethylthietane
- cis-2,3-Dimethylthietane
- trans-2,3-Dimethylthietane
- cis-2,4-Dimethylthietane
- trans-2,4-Dimethylthietane
- 2-Isopropylthietane
- 2-n-Propylthietane
- cis-2-Ethyl-3-Methylthietane
- trans-2-Ethyl-3-Methylthietane
- 2-n-Pentylthietane .
Uniqueness: 3-Methylthietane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of a methyl group at the third position of the thietane ring distinguishes it from other thietane derivatives and affects its behavior in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
22438-40-0 |
|---|---|
Molekularformel |
C4H8S |
Molekulargewicht |
88.17 g/mol |
IUPAC-Name |
3-methylthietane |
InChI |
InChI=1S/C4H8S/c1-4-2-5-3-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
AICMILUQCQAHLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)


![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)

![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
